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Compound of Interest

Compound Name:
(S)-2-amino-5-

phosphonopentanoic acid

Cat. No.: B1139513 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-2-Amino-5-phosphonopentanoic acid (L-AP5) is the less active L-isomer of the selective N-

methyl-D-aspartate (NMDA) receptor antagonist, D-AP5. While D-AP5 is a potent competitive

antagonist at the glutamate binding site of the NMDA receptor, L-AP5 exhibits significantly

lower potency. Both isomers are crucial tools in neuroscience research, particularly in the study

of synaptic plasticity and excitotoxicity, which are central to the pathology of many

neurodegenerative diseases.[1] Over-activation of NMDA receptors leads to excessive calcium

(Ca2+) influx, triggering downstream signaling cascades that result in neuronal damage and

death.[2] By blocking this receptor, AP5 isomers can be used to investigate the role of NMDA

receptor-mediated excitotoxicity in models of Alzheimer's disease, Parkinson's disease, and

Huntington's disease.[1]

Mechanism of Action:

L-AP5 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of

the NMDA receptor.[2][3] Under normal physiological conditions, the NMDA receptor channel is

blocked by magnesium ions (Mg2+).[2] Upon sufficient depolarization of the postsynaptic

membrane (typically initiated by AMPA receptor activation) and simultaneous binding of

glutamate and a co-agonist (glycine or D-serine), the Mg2+ block is relieved, allowing Ca2+ to

flow into the neuron.[2][4] This Ca2+ influx is critical for inducing long-term potentiation (LTP), a
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cellular correlate of learning and memory.[1][4] However, excessive or prolonged activation of

NMDA receptors leads to excitotoxicity. L-AP5, by competing with glutamate, prevents the

opening of the ion channel, thereby inhibiting Ca2+ influx and subsequent excitotoxic cell death

pathways.[1]

Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of AP5

(predominantly the D-isomer, which is more commonly reported) in various experimental

models relevant to neurodegenerative disease research.
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Model System
AP5
Concentration

Application
Observed
Effect

Reference

Rat Hippocampal

Slices

30-100 μM (D-

AP5)
LTP Induction

Complete block

of Long-Term

Potentiation

(LTP) induction.

[5]

Rat Hippocampal

Slices
50 μM (D-AP5)

NMDAR-

independent LTP

Isolation of

NMDAR-

independent LTP,

allowing for the

study of other

plasticity

mechanisms.

[6]

Mouse Insular

Cortex Slices
50-100 μM (AP5)

NMDA Receptor-

Mediated EPSCs

Complete block

of NMDA

receptor-

mediated

excitatory

postsynaptic

currents

(EPSCs).

[7]

Rat Brain Slices 1-100 μM (AP5)
NMDA-mediated

protein oxidation

Dose-dependent

inhibition of

NMDA-induced

oxidation of the

protein

neurogranin.

[8]

In Vitro Cortical

Neurons
Not Specified

NMDA-induced

depolarization

Reduction of

NMDA-induced

depolarization

with no effect on

AMPA or Kainate

receptor

responses.
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Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in
Hippocampal Slices
This protocol describes how to use D-AP5 to confirm the NMDA receptor dependence of LTP, a

common experiment in studies of synaptic plasticity which is often dysregulated in

neurodegenerative diseases.

Materials:

Artificial cerebrospinal fluid (aCSF)

D-AP5 (e.g., Cat. No. 0106, R&D Systems)

Dissected hippocampus from a rodent model

Vibratome

Slice incubation chamber

Electrophysiology rig with stimulating and recording electrodes

Procedure:

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent

brain in ice-cold, oxygenated aCSF.

Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room

temperature for at least 1 hour.

Baseline Recording: Transfer a slice to the recording chamber of the electrophysiology rig,

continuously perfusing with oxygenated aCSF. Obtain stable baseline field excitatory

postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral

pathway. Record for at least 20 minutes.

AP5 Application: Switch to aCSF containing 50 µM D-AP5 and perfuse for at least 20

minutes prior to LTP induction.
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LTP Induction: While continuing to perfuse with D-AP5, apply a high-frequency stimulation

(HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS. In

the presence of D-AP5, the HFS should fail to induce a lasting potentiation of the fEPSP

slope, demonstrating the NMDA receptor-dependence of LTP.[1][9]

Protocol 2: In Vitro Neuroprotection Assay Against
Glutamate Excitotoxicity
This protocol details the use of L-AP5 to assess its neuroprotective effects against glutamate-

induced excitotoxicity in primary neuronal cultures.

Materials:

Primary cortical or hippocampal neurons cultured on coverslips

Neurobasal medium with B27 supplement

Glutamate

L-AP5

Cell viability assay (e.g., MTT assay or Live/Dead staining kit)

Phosphate-buffered saline (PBS)

Procedure:

Cell Culture: Plate primary neurons at an appropriate density and culture for 7-14 days in

vitro to allow for mature synapse formation.

Pre-treatment: Replace the culture medium with fresh medium containing the desired

concentration of L-AP5 (a concentration range of 10-200 µM can be tested). Incubate for 1-2

hours.

Excitotoxic Insult: Add glutamate to the medium to a final concentration of 50-100 µM.
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Incubation: Incubate the neurons for the desired period of excitotoxic exposure (e.g., 30

minutes to 24 hours).

Washout and Recovery: Remove the glutamate- and L-AP5-containing medium, wash the

cells gently with PBS, and replace with fresh, conditioned culture medium.

Viability Assessment: 24 hours after the insult, assess neuronal viability using a standard

method like the MTT assay or by staining with a Live/Dead cell imaging kit and quantifying

surviving neurons. A significant increase in neuronal survival in the L-AP5 treated group

compared to the glutamate-only group indicates a neuroprotective effect.
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Caption: Mechanism of L-AP5 as a competitive NMDA receptor antagonist.
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Caption: Workflow for testing the role of NMDA receptors in LTP using L-AP5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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